3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline
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Overview
Description
3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline is an organic compound with the molecular formula C18H22N2O. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of both aniline and tetrahydroquinoline moieties in its structure makes it a compound of interest for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline typically involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Attachment of the aniline moiety: The final step involves the coupling of the tetrahydroquinoline derivative with an aniline derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .
Scientific Research Applications
3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential pharmacological activities are being explored for the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another tetrahydroquinoline derivative with similar structural features.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: A compound with a similar aromatic structure.
Uniqueness
3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline is unique due to the presence of both aniline and tetrahydroquinoline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-[2-(8-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline |
InChI |
InChI=1S/C18H22N2O/c1-21-17-7-3-5-14-9-11-16(20-18(14)17)10-8-13-4-2-6-15(19)12-13/h2-7,12,16,20H,8-11,19H2,1H3 |
InChI Key |
XHYXRZFRPKKLDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(CC2)CCC3=CC(=CC=C3)N |
Origin of Product |
United States |
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